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Compound of Interest

Compound Name: SR1664

Cat. No.: B15545065 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental design to investigate the

metabolic effects of SR1664, a non-agonist Peroxisome Proliferator-Activated Receptor γ

(PPARγ) ligand. The protocols outlined below are intended to guide researchers in assessing

the impact of SR1664 on key metabolic pathways, including glucose metabolism, insulin

sensitivity, and adipocyte function.

Introduction
SR1664 is a novel PPARγ ligand that functions by blocking the Cyclin-dependent kinase 5

(Cdk5)-mediated phosphorylation of PPARγ at serine 273.[1][2][3] This mechanism of action

distinguishes it from full PPARγ agonists, such as thiazolidinediones (TZDs), which are

associated with undesirable side effects like weight gain, fluid retention, and bone loss.[4][5]

SR1664 has demonstrated potent anti-diabetic properties and improves insulin sensitivity

without these adverse effects, making it a promising therapeutic candidate for type 2 diabetes

and other metabolic disorders.[1][6][7]

These application notes provide detailed protocols for in vitro and ex vivo studies to

characterize the metabolic profile of SR1664. The key areas of investigation include:

Glucose Homeostasis: Assessing the effects of SR1664 on glucose uptake and insulin

signaling.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b15545065?utm_src=pdf-interest
https://www.benchchem.com/product/b15545065?utm_src=pdf-body
https://www.benchchem.com/product/b15545065?utm_src=pdf-body
https://www.benchchem.com/product/b15545065?utm_src=pdf-body
https://www.medchemexpress.com/sr1664.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10583296/
https://www.researchgate.net/figure/Novel-PPARg-ligands-lack-classical-agonism-block-phosphorylation-at-Ser273-a-Chemical_fig3_51618576
https://bio-protocol.org/exchange/minidetail?id=4367577&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC10604321/
https://www.benchchem.com/product/b15545065?utm_src=pdf-body
https://www.medchemexpress.com/sr1664.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10987915/
https://pubmed.ncbi.nlm.nih.gov/37010285/
https://www.benchchem.com/product/b15545065?utm_src=pdf-body
https://www.benchchem.com/product/b15545065?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15545065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adipocyte Metabolism: Investigating the impact of SR1664 on lipolysis and the secretion of

key adipokines.

Mitochondrial Function: Evaluating changes in cellular respiration and mitochondrial health.

Gene Expression: Analyzing the expression of PPARγ target genes involved in metabolism.

Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained

from the described experimental protocols.

Table 1: Effect of SR1664 on Glucose Uptake

Treatment
Group

Concentration
(µM)

Basal Glucose
Uptake
(pmol/min/mg
protein)

Insulin-
Stimulated
Glucose
Uptake
(pmol/min/mg
protein)

Fold Change
(Insulin-
Stimulated vs.
Basal)

Vehicle Control -

SR1664 0.1

SR1664 1

SR1664 10

Positive Control

(e.g.,

Rosiglitazone)

1

Table 2: Analysis of Insulin Signaling Pathway
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Treatment Group Concentration (µM)
p-Akt/Total Akt
Ratio (Fold Change
vs. Vehicle)

p-GSK3β/Total
GSK3β Ratio (Fold
Change vs.
Vehicle)

Vehicle Control - 1.0 1.0

SR1664 0.1

SR1664 1

SR1664 10

Positive Control (e.g.,

Rosiglitazone)
1

Table 3: Lipolysis Assay Results

Treatment Group Concentration (µM)

Basal Glycerol
Release
(nmol/h/mg
protein)

Stimulated
Glycerol Release
(nmol/h/mg
protein)

Vehicle Control -

SR1664 0.1

SR1664 1

SR1664 10

Positive Control (e.g.,

Isoproterenol)
10

Table 4: Adipokine Secretion Profile
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Treatment Group Concentration (µM)
Adiponectin
(ng/mL)

Adipsin (ng/mL)

Vehicle Control -

SR1664 0.1

SR1664 1

SR1664 10

Positive Control (e.g.,

Rosiglitazone)
1

Table 5: Mitochondrial Respiration Parameters

Treatment
Group

Concentrati
on (µM)

Basal
Respiration
(OCR,
pmol/min)

ATP
Production
(OCR,
pmol/min)

Maximal
Respiration
(OCR,
pmol/min)

Spare
Respiratory
Capacity
(%)

Vehicle

Control
-

SR1664 0.1

SR1664 1

SR1664 10

Table 6: Relative Gene Expression of PPARγ Target Genes
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Treatment
Group

Concentrati
on (µM)

Adiponectin
(Adipoq)

Adipsin
(Cfd)

FABP4
(aP2)

GLUT4
(Slc2a4)

Vehicle

Control
- 1.0 1.0 1.0 1.0

SR1664 0.1

SR1664 1

SR1664 10

Positive

Control (e.g.,

Rosiglitazone

)

1

Experimental Protocols
Cell Culture and Differentiation
Protocol for 3T3-L1 Adipocyte Differentiation:

Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum (FBS).

Induce differentiation two days post-confluence (Day 0) with DMEM, 10% FBS, 0.5 mM 3-

isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1.7 µM insulin.

On Day 2, replace the medium with DMEM, 10% FBS, and 1.7 µM insulin.

From Day 4 onwards, culture cells in DMEM with 10% FBS, changing the medium every two

days. Mature adipocytes are typically ready for experiments between Day 8 and Day 12.

Glucose Uptake Assay
Protocol:

Differentiate 3T3-L1 cells to mature adipocytes in a 96-well plate.

Serum starve the cells overnight in DMEM.
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Wash the cells twice with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.

Pre-incubate the cells with SR1664 or vehicle control at desired concentrations in KRPH

buffer for 1-2 hours.

Stimulate the cells with 100 nM insulin for 30 minutes.

Initiate glucose uptake by adding 2-deoxy-D-[³H]-glucose to a final concentration of 0.5

µCi/mL and 10 µM unlabeled 2-deoxy-D-glucose for 10 minutes.

Terminate the uptake by washing the cells three times with ice-cold PBS.

Lyse the cells with 0.1% SDS.

Measure the incorporated radioactivity using a scintillation counter.

Normalize the glucose uptake to the total protein content of each well.

Insulin Signaling Pathway Analysis (Western Blot)
Protocol:

Culture and differentiate 3T3-L1 adipocytes in 6-well plates.

Serum starve the cells overnight.

Treat the cells with SR1664 or vehicle at desired concentrations for 24 hours.

Stimulate the cells with 100 nM insulin for 15 minutes.

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and

phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt,

phospho-GSK3β (Ser9), and total GSK3β overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at

room temperature.

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system

and quantify the band intensities.

Lipolysis Assay
Protocol:

Differentiate 3T3-L1 cells to mature adipocytes in 24-well plates.

Wash the cells with PBS and incubate in DMEM with 2% fatty acid-free BSA for 2 hours.

Treat the cells with SR1664 or vehicle at desired concentrations for 24 hours.

For stimulated lipolysis, treat the cells with 10 µM isoproterenol for the final 2 hours of the

incubation period.

Collect the media and measure the glycerol concentration using a commercial glycerol assay

kit.

Normalize the glycerol release to the total protein content of each well.

Adipokine Secretion Assay (ELISA)
Protocol:

Differentiate 3T3-L1 cells to mature adipocytes in 12-well plates.

Treat the cells with SR1664 or vehicle at desired concentrations in serum-free DMEM for 48

hours.

Collect the culture supernatant and centrifuge to remove cell debris.
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Measure the concentration of adiponectin and adipsin in the supernatant using commercially

available ELISA kits, following the manufacturer's instructions.

Normalize the adipokine secretion to the total protein content of each well.

Mitochondrial Function Assay (Seahorse XF Analyzer)
Protocol:

Seed 3T3-L1 preadipocytes in a Seahorse XF96 cell culture microplate and differentiate into

mature adipocytes.

Treat the cells with SR1664 or vehicle at desired concentrations for 24 hours.

One hour before the assay, replace the culture medium with Seahorse XF Base Medium

supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator

at 37°C.

Perform a Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and

a mixture of rotenone and antimycin A.

Measure the oxygen consumption rate (OCR) in real-time.

Calculate the key parameters of mitochondrial respiration: basal respiration, ATP production,

maximal respiration, and spare respiratory capacity.

Gene Expression Analysis (RT-qPCR)
Protocol:

Differentiate 3T3-L1 cells to mature adipocytes in 6-well plates and treat with SR1664 or

vehicle for 24 hours.

Isolate total RNA from the cells using a commercial RNA extraction kit.

Synthesize cDNA from the total RNA using a reverse transcription kit.
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Perform quantitative PCR (qPCR) using SYBR Green master mix and gene-specific primers

for Adiponectin (Adipoq), Adipsin (Cfd), FABP4 (aP2), GLUT4 (Slc2a4), and a housekeeping

gene (e.g., β-actin or GAPDH).

Calculate the relative gene expression using the ΔΔCt method.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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